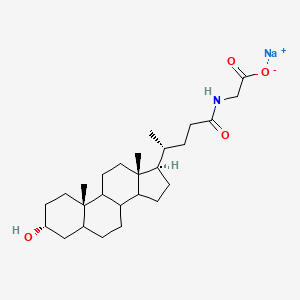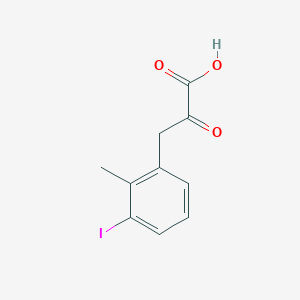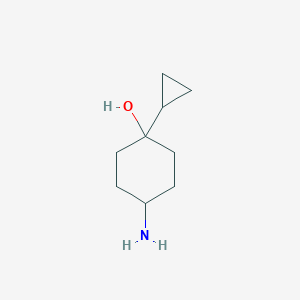
4-Amino-1-cyclopropylcyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropylcyclohexan-1-OL is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring, which also contains a cyclopropyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-Amino-1-cyclopropylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyano or nitro derivative, using hydrogenation or catalytic reduction techniques. For example, a cyano derivative can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a Co-NiO dual catalyst at elevated temperatures and pressures . Another method involves the use of Raney nickel and borohydride as reducing agents to convert a cyano derivative to the desired amino alcohol . These methods are suitable for both laboratory-scale synthesis and industrial production due to their high yield and efficiency.
Chemical Reactions Analysis
4-Amino-1-cyclopropylcyclohexan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and hydroxyl group (-OH) present in the compound make it reactive towards electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
4-Amino-1-cyclopropylcyclohexan-1-OL has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a precursor for the synthesis of bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways. Additionally, the compound finds applications in the industry as a starting material for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in signal transduction and gene expression .
Comparison with Similar Compounds
4-Amino-1-cyclopropylcyclohexan-1-OL can be compared with other similar compounds, such as cyclohexanol, cyclopropylamine, and cyclohexylamine. While these compounds share some structural similarities, this compound is unique due to the presence of both an amino and a hydroxyl group on the same molecule. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Additionally, the cyclopropyl substituent imparts strain to the molecule, influencing its chemical behavior and reactivity .
Properties
CAS No. |
1521029-57-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclopropylcyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7-8,11H,1-6,10H2 |
InChI Key |
ICWOORLJGLNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCC(CC2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



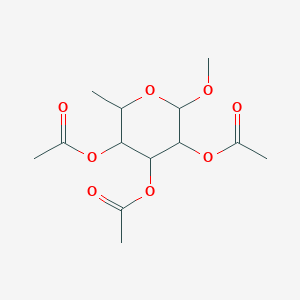
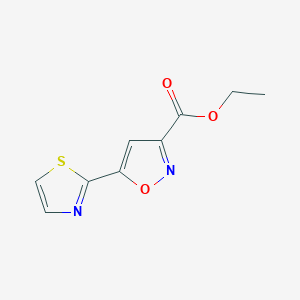

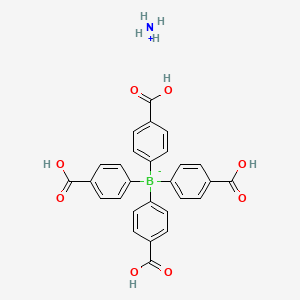
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
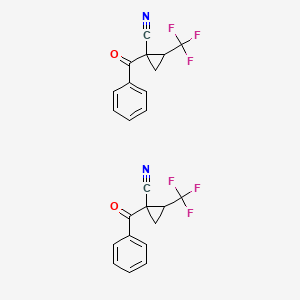

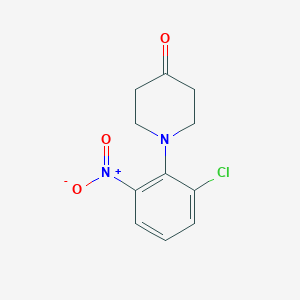
![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

